molecular formula C24H28N2O4 B2616178 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide CAS No. 941948-20-5

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide

Cat. No.: B2616178
CAS No.: 941948-20-5
M. Wt: 408.498
InChI Key: HPXBOUTZAOAJFV-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted at the 1-position with a benzoyl group bearing a dihydrobenzofuran-derived ether moiety. Such structural motifs are common in medicinal chemistry, where piperidine carboxamides are valued for their pharmacokinetic profiles and ability to engage targets like enzymes or receptors .

Properties

IUPAC Name

1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-24(2)14-19-4-3-5-20(21(19)30-24)29-15-16-6-8-18(9-7-16)23(28)26-12-10-17(11-13-26)22(25)27/h3-9,17H,10-15H2,1-2H3,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXBOUTZAOAJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Attachment of the Benzoyl Group: The benzofuran derivative is then reacted with a benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-substituted benzofuran.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization reactions.

    Coupling of the Benzofuran and Piperidine: The benzofuran and piperidine derivatives are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly as a lead compound in drug development. The presence of the piperidine ring is associated with various pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. Research indicates that derivatives of piperidine can exhibit significant biological activity against a range of diseases.

Anticancer Activity

Preliminary studies have suggested that compounds similar to 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide may have anticancer properties. For instance, analogs containing the benzofuran moiety have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to interact with specific molecular targets involved in cancer progression warrants further investigation into its potential as an anticancer agent.

Neuropharmacology

Given the structural features of the compound, it may also be explored for neuropharmacological applications. Compounds containing benzofuran and piperidine structures have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Güzel-Akdemir & Demir-Yazıcı (2021)Investigated benzilic acid derivatives with similar structures; found significant anticancer activity against leukemia cell lines .
Patent WO2014200786A1Discussed the synthesis of related piperidine derivatives as potential beta-lactamase inhibitors; highlights the importance of structural modifications for enhanced activity .

Chemical Reactions and Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzofuran Moiety : Typically achieved through cyclization reactions involving phenolic compounds.
  • Attachment of Benzoyl Group : Reacting the benzofuran derivative with benzoyl chloride under basic conditions.
  • Piperidine Ring Formation : Synthesized from suitable amines through cyclization reactions.

The compound can undergo various chemical reactions such as oxidation and reduction, which can modify its biological activity and enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety could be involved in π-π stacking interactions, while the piperidine ring may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Target Compound vs. 4‐(4‐Bromo‐2‐oxo‐2,3‐dihydro‐1H‐1,3‐benzodiazol‐1‐yl)‐N‐(4‐chlorophenyl)piperidine‐1‐carboxamide (Compound 43, )
  • Core Structure : Both compounds feature a piperidine-4-carboxamide.
  • Substituents :
    • Target : Benzoyl group with dihydrobenzofuran ether.
    • Compound 43 : 4-Bromo-benzodiazol-2-one and 4-chlorophenyl urea.
  • Synthesis: Compound 43 was synthesized via urea formation using 4-chlorophenyl isocyanate (74% yield) .
  • The bromo substituent in Compound 43 may enhance electrophilic reactivity .
Target Compound vs. N-(1-Benzylpiperidin-4-yl)-7-methoxy-4-oxo-4H-chromene-3-carboxamide (Compound 4f, )
  • Core Structure : Piperidine-4-carboxamide.
  • Substituents :
    • Target : Benzoyl with dihydrobenzofuran.
    • Compound 4f : Chromene-3-carboxamide and benzyl group.
  • The target compound’s dihydrobenzofuran ether may require orthogonal protection/deprotection steps, complicating synthesis.
  • Key Differences :
    • The chromene system in Compound 4f offers conjugation and planar rigidity, whereas the dihydrobenzofuran in the target compound provides steric bulk. The methoxy group in Compound 4f could modulate solubility .
Target Compound vs. N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide ()
  • Core Structure : Piperidine with carboxamide and ester groups.
  • Substituents :
    • Target : Benzoyl and dihydrobenzofuran.
    • Compound : Benzyl, methoxycarbonyl, and phenylpropanamide.
  • Synthesis :
    • The compound involves esterification and benzylation, distinct from the target’s ether/amide synthesis.
  • Key Differences :
    • The methoxycarbonyl group in ’s compound introduces polarity, contrasting with the lipophilic dihydrobenzofuran in the target. The benzyl group may influence target binding through π-π interactions .

Physicochemical and Pharmacokinetic Implications

Property Target Compound Compound 43 Compound 4f Compound
Core Lipophilicity High (dihydrobenzofuran) Moderate (benzodiazol-2-one) Moderate (chromene) Low (methoxycarbonyl)
Key Functional Groups Ether, carboxamide Urea, bromo Chromene, methoxy Ester, benzyl
Synthetic Yield Not reported 74% 46% Not reported
Potential Bioactivity Unreported Likely enzyme inhibition Chromene-based activity Esterase-sensitive

Biological Activity

The compound 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H23NO4\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{4}

The biological activity of the compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may exhibit anti-cancer properties through the induction of apoptosis in cancer cell lines. The compound's structure suggests potential interactions with cellular receptors and enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to the benzofuran moiety have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these compounds ranged from 0.65 to 15.63 µM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin .

Apoptosis Induction

Flow cytometry analyses have revealed that the compound triggers apoptosis in treated cells, characterized by increased caspase-3/7 activity. This suggests that the compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of structurally similar compounds found that derivatives exhibited IC50 values lower than those of established chemotherapeutics. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BMDA-MB-2312.41
DoxorubicinMCF-710.38

This data indicates that certain derivatives may be more effective than current treatments .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that compounds similar to This compound increased p53 expression levels and induced apoptosis through caspase activation pathways .

Pharmacological Profile

The pharmacological profile of this compound suggests a multi-target approach in cancer therapy, potentially affecting various signaling pathways involved in tumor growth and survival. This characteristic is crucial for developing effective anticancer agents with fewer side effects.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and benzofuran-ether coupling. Key steps include:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group for reaction with the piperidine-4-carboxamide moiety .
  • Benzofuran-O-Methylation : React 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a benzyl bromide derivative under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

Advanced: How can low yields (<40%) in amide bond formation during synthesis be addressed?

Methodological Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Coupling Agent Optimization : Replace EDC with DCC or use uronium salts (HATU) to improve activation efficiency .
  • Solvent Selection : Switch from DMF to THF or DCM to reduce racemization .
  • Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis of the activated intermediate .
  • By-product Analysis : Use LC-MS to identify unreacted starting materials or hydrolyzed intermediates. Adjust stoichiometry (1.2:1 acylating agent:amine) .

Basic: What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 1.42–2.36 ppm (piperidine CH₂), δ 4.29 ppm (OCH₂ benzofuran), and δ 7.16–7.68 ppm (aromatic protons) .
    • ¹³C NMR : Confirm carbonyl resonances (δ 173–175 ppm) and quaternary carbons in the benzofuran ring (δ 110–154 ppm) .
  • IR Spectroscopy : Look for amide C=O stretches (~1640–1680 cm⁻¹) and ether C-O-C bands (~1200 cm⁻¹) .
  • Elemental Analysis : Ensure C, H, N percentages match theoretical values (e.g., C: 51.07%, H: 4.50%, N: 8.93%) .

Advanced: How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Dynamic Effects : Check for rotational isomers (e.g., amide bond restriction) using variable-temperature NMR .
  • Impurity Profiling : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane .

Basic: What safety precautions are essential during handling and storage?

Methodological Answer:

  • Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Spill Response : Neutralize with vermiculite or sand; avoid water to prevent dispersion .

Advanced: How can structure-activity relationships (SAR) guide modifications to enhance target affinity?

Methodological Answer:

  • Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 7-position to improve metabolic stability .
  • Piperidine Substitutions : Replace the carboxamide with sulfonamide groups to enhance hydrogen bonding with target enzymes .
  • Linker Optimization : Replace the benzoyl group with a sulfamoylbenzoyl moiety to increase solubility and bioavailability .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico Tools : Use SwissADME or ADMETLab to estimate logP (target ~2.5), BBB permeability, and CYP450 inhibition .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., carbonic anhydrase IX) to prioritize derivatives .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) using GROMACS .

Basic: How to validate an HPLC method for quantifying the compound in biological matrices?

Methodological Answer:

  • Mobile Phase : Methanol/buffer (65:35 v/v; pH 4.6 with sodium acetate/1-octanesulfonate) .
  • Calibration Curve : Linear range 0.1–50 µg/mL (R² >0.99) with LOD 0.03 µg/mL .
  • Recovery Test : Spike plasma samples at 1, 10, and 50 µg/mL; recoveries should be 85–115% .

Advanced: How to resolve diastereomer formation during piperidine ring functionalization?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column (hexane/ethanol = 80:20) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation .
  • Kinetic Resolution : Optimize reaction time to favor one diastereomer via differential activation energies .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via HPLC .
  • pH Stability : Prepare solutions in buffers (pH 1–13) and analyze degradation products (e.g., hydrolysis of the amide bond at pH >10) .
  • Light Exposure : Conduct ICH Q1B photostability testing; use amber glass vials to prevent UV-induced degradation .

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